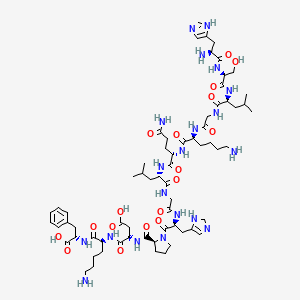
H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH is a peptide consisting of a sequence of amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence is composed of histidine, serine, leucine, glycine, lysine, glutamine, proline, aspartic acid, and phenylalanine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like carbodiimides (e.g., DCC) and added to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed, usually with trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a strong acid like TFA.
Industrial Production Methods
Industrial production of peptides like This compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds within the peptide can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical synthesis.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH: has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mecanismo De Acción
The mechanism of action of H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH depends on its specific biological context. Generally, peptides exert their effects by binding to receptors or interacting with other proteins, leading to a cascade of cellular events. The molecular targets and pathways involved can vary widely but often include signal transduction pathways and enzymatic activities.
Comparación Con Compuestos Similares
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a similar sequence but different amino acid composition.
H-Gly-His-Lys: A shorter peptide with a simpler structure.
Uniqueness
H-His-Ser-Leu-Gly-Lys-Gln-Leu-Gly-His-Pro-Asp-Lys-Phe-OH: is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical reactions and interactions. Its structure enables it to participate in various biological processes and makes it a valuable tool in research and industrial applications.
Propiedades
Fórmula molecular |
C66H102N20O18 |
|---|---|
Peso molecular |
1463.6 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C66H102N20O18/c1-36(2)23-45(81-61(98)44(18-19-52(70)88)80-59(96)42(15-8-10-20-67)77-53(89)31-73-58(95)46(24-37(3)4)82-63(100)50(33-87)85-56(93)41(69)26-39-29-71-34-75-39)57(94)74-32-54(90)78-48(27-40-30-72-35-76-40)65(102)86-22-12-17-51(86)64(101)83-47(28-55(91)92)62(99)79-43(16-9-11-21-68)60(97)84-49(66(103)104)25-38-13-6-5-7-14-38/h5-7,13-14,29-30,34-37,41-51,87H,8-12,15-28,31-33,67-69H2,1-4H3,(H2,70,88)(H,71,75)(H,72,76)(H,73,95)(H,74,94)(H,77,89)(H,78,90)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,101)(H,84,97)(H,85,93)(H,91,92)(H,103,104)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
Clave InChI |
VKNIPUBCKIIZJZ-LFOOZZFTSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CN=CN4)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CN4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















